molecular formula C16H11BrN4O4S B11779281 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B11779281
M. Wt: 435.3 g/mol
InChI Key: UXKKCDZNLVDBGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC guidelines for polycyclic systems with prioritized functional groups. The parent heterocycle is the 1,3,4-oxadiazole ring, a five-membered structure containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. The substituents are enumerated as follows:

  • A 2-bromophenyl group at position 5 of the oxadiazole ring.
  • A thioether-linked acetamide side chain at position 2, where the sulfur atom bridges the oxadiazole and the acetyl group.
  • The acetamide’s nitrogen is substituted with a 3-nitrophenyl group , placing the nitro group at the meta position relative to the amide linkage.

The full IUPAC name is 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide . The structural formula (C₁₆H₁₁BrN₄O₄S) and SMILES notation (O=C(NC1=CC=CC(N+=O)=C1)CSC2=NN=C(C3=CC=CC=C3Br)O2) corroborate this nomenclature .

Molecular Architecture: Analysis of Oxadiazole Core and Substituent Groups

The molecule’s architecture comprises three distinct regions (Table 1):

Region Structural Features Electronic Effects
1,3,4-Oxadiazole Core Five-membered ring with N–N and N–O bonds; planar geometry due to conjugation. Electron-deficient character enhances stability and π-π stacking potential .
2-Bromophenyl Group Bromine at ortho position induces steric hindrance and electron-withdrawing effects. Deactivates the aromatic ring, directing electrophilic substitution to meta positions.
Thioether-Acetamide Sulfur linkage between oxadiazole and acetyl group; N-(3-nitrophenyl) substitution. Thioether’s polarizability increases solubility; nitro group enhances electrophilicity .

The oxadiazole’s electron-deficient nature arises from the electronegative nitrogen and oxygen atoms, while the thioether bridge introduces conformational flexibility. The 3-nitrophenyl group’s meta-substitution minimizes steric clashes with the acetamide carbonyl, optimizing molecular planarity .

Crystallographic Insights and Conformational Dynamics

Although direct crystallographic data for this compound are unavailable, related 1,3,4-oxadiazole derivatives exhibit characteristic solid-state behaviors:

  • Planar Oxadiazole Ring : X-ray studies of analogous compounds (e.g., pyrazoly oxadiazoles) reveal nearly planar heterocyclic cores with bond lengths of 1.36–1.41 Å for N–N and 1.23 Å for C=O, consistent with delocalized π-electron systems .
  • Thioether Dihedral Angles : The C–S–C bond angle in thioether-linked acetamides typically ranges from 98° to 105°, permitting limited rotation around the S–C axis. This semi-rigid conformation balances stability and adaptability in binding interactions .
  • Nitro Group Orientation : In meta-substituted nitroarenes, the nitro group adopts a coplanar arrangement with the phenyl ring to maximize resonance stabilization, as observed in structurally similar inhibitors .

Hypothetical conformational dynamics for this compound would involve restricted rotation at the thioether and amide linkages, favoring a quasi-linear arrangement between the oxadiazole and nitrophenyl groups.

Comparative Structural Analysis with Related 1,3,4-Oxadiazole Derivatives

Key structural variations among 1,3,4-oxadiazole analogs influence their physicochemical and electronic profiles (Table 2):

Compound Substituent Variations Impact on Properties
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide Chlorine instead of bromine; methoxy-nitro group Reduced steric bulk and electronegativity; enhanced solubility due to methoxy .
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide Bromine at para position; methyl-nitro substitution Increased hydrophobicity; altered π-stacking efficiency due to para-bromine .
Pyrazoly 1,3,4-oxadiazoles Pyrazole fusion instead of phenyl substitution Extended conjugation enhances fluorescence; rigidified structure reduces conformational flexibility .

The presence of ortho-bromine in the target compound distinguishes it from para-substituted analogs by introducing steric constraints that may hinder rotational freedom. Conversely, replacing bromine with smaller halogens (e.g., chlorine) reduces van der Waals interactions but improves metabolic stability .

Properties

Molecular Formula

C16H11BrN4O4S

Molecular Weight

435.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C16H11BrN4O4S/c17-13-7-2-1-6-12(13)15-19-20-16(25-15)26-9-14(22)18-10-4-3-5-11(8-10)21(23)24/h1-8H,9H2,(H,18,22)

InChI Key

UXKKCDZNLVDBGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole core is constructed via cyclization of 2-bromobenzohydrazide with carbon disulfide (CS₂) in ethanol under reflux. Potassium hydroxide (KOH) facilitates deprotonation and cyclization, yielding the thiol intermediate.

Procedure :

  • 2-Bromobenzohydrazide (0.01 mol) is dissolved in ethanol (40 mL) with aqueous KOH (0.01 mol).

  • CS₂ (0.02 mol) is added dropwise, and the mixture is refluxed for 12–15 hours.

  • After cooling, the solution is acidified with HCl to precipitate 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol , which is filtered and dried.

Key Data :

  • Yield : 70–80%

  • Melting Point : 215–220°C (decomp.)

  • IR (cm⁻¹) : 2550 (S-H stretch), 1600 (C=N stretch), 1480 (C=C aromatic).

Preparation of 2-Chloro-N-(3-nitrophenyl)acetamide

The chloroacetamide arm is synthesized by reacting 3-nitroaniline with chloroacetyl chloride (CAC) in dimethylformamide (DMF) under ice-cooled conditions.

Procedure :

  • 3-Nitroaniline (0.01 mol) is dissolved in DMF with triethylamine (3–4 drops).

  • CAC (0.015 mol) is added slowly at <5°C, followed by stirring for 4 hours at room temperature.

  • The product is precipitated onto ice, filtered, and recrystallized from acetone.

Key Data :

  • Yield : 85–90%

  • Melting Point : 120–125°C

  • ¹H NMR (DMSO-d₆, δ) : 4.15 (s, 2H, CH₂), 7.50–8.20 (m, 4H, Ar-H), 10.10 (s, 1H, NH).

Coupling of Intermediates to Form the Target Compound

The final step involves nucleophilic substitution between 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(3-nitrophenyl)acetamide in acetone with potassium carbonate (K₂CO₃).

Procedure :

  • 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (0.01 mol) and 2-chloro-N-(3-nitrophenyl)acetamide (0.01 mol) are combined in acetone (30 mL).

  • K₂CO₃ (0.02 mol) is added, and the mixture is stirred at reflux for 6–8 hours.

  • The crude product is purified via flash chromatography (DCM:MeOH = 25:1) and recrystallized from ethanol.

Key Data :

  • Yield : 65–75%

  • Melting Point : 154–158°C

  • ¹³C NMR (CDCl₃, δ) : 174.7 (C=O), 165.1 (C=N), 141.1 (C-Br), 124.4 (C-NO₂).

Optimization and Reaction Mechanisms

Role of Base and Solvent in Coupling

Potassium carbonate acts as both a base and a phase-transfer catalyst, deprotonating the thiol to enhance nucleophilicity. Acetone is preferred for its polarity, which solubilizes intermediates while minimizing side reactions.

Critical Parameters :

  • Base : K₂CO₃ > Na₂CO₃ (higher yield due to better solubility).

  • Temperature : Reflux (56°C) accelerates reaction kinetics.

Spectral Confirmation of Structure

HRMS (ESI) :

  • Calculated for C₁₆H₁₁BrN₄O₄S : 435.25 [M+H]⁺

  • Observed : 435.24 [M+H]⁺.

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 4.38 (s, 2H, CH₂), 7.45–8.46 (m, 8H, Ar-H), 10.11 (s, 1H, NH).

IR (ATR) :

  • 1673 cm⁻¹ (C=O), 1520 cm⁻¹ (C=C), 1367 cm⁻¹ (C-N), 1212 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

ParameterMethod fromMethod fromMethod from
Oxadiazole Formation KI catalyst, acetoneCS₂, ethanol, refluxPhenoxyphenyl hybrid
Coupling Base K₂CO₃K₂CO₃Triethylamine
Yield 70–75%60–75%50–65%
Purification Column chromatographyRecrystallizationFlash chromatography

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

The use of 2-bromobenzohydrazide ensures regioselective cyclization at the 5-position of the oxadiazole ring. Impurities from over-cyclization are minimized by strict stoichiometric control of CS₂.

Stability of Thiol Intermediate

Exposure to air oxidizes the thiol to disulfide. Conducting reactions under nitrogen and using fresh CS₂ mitigates this issue.

Industrial-Scale Considerations

Cost-Effectiveness of Reagents

  • CS₂ : Low cost but requires careful handling due to toxicity.

  • Chloroacetyl Chloride : Commercially available at scale but corrosive.

Environmental Impact

Waste streams containing bromine or nitro groups require neutralization prior to disposal. Solvent recovery systems (e.g., acetone distillation) reduce environmental footprint .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing oxadiazole derivatives. For instance, a study demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of cell proliferation and induction of apoptosis.

Compound Cell Line IC50 (µM) Mechanism
Compound AA549 (Lung)23.30 ± 0.35Apoptosis induction
Compound BU251 (Glioblastoma)10–30Cell cycle arrest
Compound CMCF-7 (Breast)5.71Inhibition of DNA synthesis

These findings indicate that the presence of the oxadiazole ring enhances the anticancer activity of the compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus0.5 µg/mL
Compound EEscherichia coli1.0 µg/mL

Studies suggest that modifications on the phenyl rings significantly influence the antimicrobial efficacy .

Mechanistic Insights

The biological activities of this compound are often linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: The thioamide group may play a crucial role in inhibiting enzymes involved in cancer cell proliferation.
  • DNA Interaction: Some studies suggest that oxadiazole derivatives can intercalate with DNA, disrupting replication processes.

Case Study 1: Anticancer Screening

In a systematic investigation, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer effects on various cell lines including A549 and MCF-7. The results indicated that certain substitutions on the oxadiazole ring significantly increased cytotoxicity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of oxadiazole derivatives against common pathogens. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts with electron-donating groups .

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Positional and Halogen Variations

  • Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide): Substitution of 2-bromophenyl with 4-chlorophenyl on the oxadiazole and replacement of 3-nitrophenyl with pyrimidinyl-p-tolyl on acetamide. Demonstrated potent anticancer activity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) and 25-fold selectivity over noncancerous HEK cells . Key Insight: Halogens (Br, Cl) enhance cytotoxicity, while electron-donating groups (EDGs) like methyl in p-tolyl improve selectivity.
  • N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) :

    • Features dual 4-chlorophenyl groups on both oxadiazole and acetamide.
    • IR spectroscopy showed S–CH₂ proton resonance at δ4.14 ppm in $^1$H NMR, distinct from the target compound’s 3-nitrophenyl aromatic protons (δ7.24–7.88 ppm) .

Heterocycle Replacement

  • 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-bromophenyl)acetamide :
    • Replaces oxadiazole with thiadiazole and substitutes acetamide with 2-bromophenyl .
    • Molecular weight 452.403 g/mol (vs. 404.282 for the target compound). Thiadiazole’s additional sulfur atom may alter redox properties and binding kinetics .

Physicochemical Properties

Melting Points and Solubility

  • Oxadiazole-phthalazinone derivatives (e.g., 4b, 4c): Exhibit high melting points (>265°C) due to rigid phthalazinone moieties, contrasting with the target compound’s expected lower solubility in polar solvents .
  • Indole-based derivatives (e.g., 2a–2d):
    • Melting points range from 189–242°C , influenced by benzothiazole and halogen substituents. The target compound’s nitro group may further reduce solubility compared to methyl or chloro analogues .

Anticancer Potential

  • Compound 154 : Highlighted the role of halogen atoms (Cl) in enhancing potency. The target compound’s bromine may offer similar or improved activity due to greater lipophilicity .
  • Thiadiazole derivatives (3 and 8) :
    • Induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition , respectively). The nitro group in the target compound could mimic these effects through π-π interactions with kinase active sites .

Enzyme Inhibition

  • N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) :
    • Demonstrated strong enzyme binding via C–S stretching vibrations (621 cm⁻¹ in IR), a feature likely shared by the target compound’s thioacetamide linkage .

Spectroscopic Comparison

Parameter Target Compound Similar Compound (14a) Thiadiazole Analogue
$^1$H NMR (δ ppm) Aromatic protons: ~7.24–7.88 S–CH₂: 4.14 (singlet) Benzylthio protons: 4.6–4.8
IR (cm⁻¹) C=O (~1670), N–H (~3446) C–S (621), C=O (710) C–S (1384), N–H (3210)
HRMS (ESI) Not reported [M+H]⁺: 422.0737 (calc. 422.0740) [M+H]⁺: 452.403 (calc. 452.403)

Biological Activity

The compound 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a derivative of oxadiazole known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H16BrN3O3SC_{22}H_{16}BrN_{3}O_{3}S, with a molecular weight of 482.35 g/mol . The presence of the bromophenyl and nitrophenyl groups contributes to its biological activities.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains.

Compound MIC (µg/mL) Bacterial Strain
2-Bromophenyl Oxadiazole0.25Staphylococcus aureus
2-Bromophenyl Oxadiazole0.30Escherichia coli

These findings suggest that the compound may inhibit bacterial growth effectively, potentially serving as a lead compound for antibiotic development .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays reveal that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines such as A431 and Jurkat cells.

Cell Line IC50 (µM) Reference Drug
A43110.5Doxorubicin
Jurkat12.0Doxorubicin

The structure-activity relationship indicates that the presence of the bromine atom and nitro group significantly enhances the cytotoxic activity against these cell lines .

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival. The oxadiazole ring system is known to facilitate interactions through hydrogen bonding and hydrophobic contacts, which are crucial for its activity against cancer cells .

Case Studies

A recent study evaluated the effectiveness of various oxadiazole derivatives, including this compound in vivo. The results indicated a significant reduction in tumor size in treated groups compared to controls, suggesting a promising therapeutic application in oncology .

Q & A

Q. What are the key steps and reagents for synthesizing 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide?

The synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with reagents like POCl₃ or H₂SO₄ .
  • Step 2 : Thioether linkage formation between the oxadiazole and acetamide moieties using thioglycolic acid or mercaptoacetic acid in basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Final coupling with 3-nitroaniline via nucleophilic acyl substitution, monitored by TLC and purified via recrystallization .
    Critical factors : Temperature control (<80°C to prevent decomposition), anhydrous solvents, and stoichiometric excess of coupling agents to maximize yield (reported ~70–85% in analogous syntheses) .

Q. How is the compound characterized, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., oxadiazole C-2 substitution at δ 8.5–9.0 ppm) and acetamide NH resonance (~δ 10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. ~435 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Bands at ~1670 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-N of nitro group) confirm functional groups .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : α-Glucosidase or lipoxygenase inhibition assays (IC₅₀ < 50 µM in related oxadiazoles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation : Replace 2-bromophenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance enzyme binding .
  • Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole to compare pharmacokinetic profiles .
  • Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like MMP-9 or α-glucosidase .
    Example : In analogous compounds, 4-bromophenyl substitution increased anticancer activity by 30% compared to unsubstituted derivatives .

Q. How to resolve contradictions in reported bioactivity data?

  • Case Study : If one study reports potent antimicrobial activity (MIC = 8 µg/mL) but another shows weak inhibition (MIC > 64 µg/mL):
    • Assay Conditions : Compare solvent (DMSO vs. aqueous), inoculum size, and incubation time .
    • Structural Confounders : Verify purity (>95% by HPLC) and rule out degradation products .
    • Bacterial Strains : Test across multiple strains (e.g., methicillin-resistant vs. standard S. aureus) .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Enzyme Kinetics : Measure competitive vs. non-competitive inhibition using Lineweaver-Burk plots for α-glucosidase .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify pro-apoptotic effects in cancer cells .
  • ROS Detection : DCFH-DA assay to evaluate oxidative stress induction in microbial cells .

Q. How to design stability and degradation studies under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor via HPLC at 0, 6, 24, 48 h .
  • Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for breakdown products (e.g., nitro group reduction to amine) .
  • Metabolite Identification : Use liver microsomes (human/rat) to identify Phase I/II metabolites .

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